N-Methylnicotinamide (NMN) is a metabolite of nicotinamide and has been the subject of various studies due to its potential therapeutic properties and its role as an endogenous probe for drug-drug interactions. NMN has been implicated in several biological processes, including endothelial function, vasorelaxation, and anti-inflammatory effects, making it a molecule of interest in the context of cardiovascular diseases, diabetes, and other metabolic disorders2359.
NMN has been identified as an endogenous substrate for multidrug and toxin extrusion proteins (MATE1 and MATE2-K), which are involved in the efflux of cationic drugs into the urine1. The inhibition of these transporters by drugs such as pyrimethamine can significantly decrease the renal clearance of NMN, demonstrating its utility as a probe for investigating drug-drug interactions involving these transporters167. Additionally, NMN has been shown to enhance nitric oxide (NO) bioavailability in endothelial cells, which contributes to its vasorelaxation properties2. This effect is mediated by the improvement of endothelial NO synthase (eNOS) function and a reduction in oxidative stress2. Furthermore, NMN has been reported to stimulate DNA synthesis and cell proliferation in rat liver cells, suggesting a role in cell growth through modulation of intracellular NAD levels4.
NMN has demonstrated antiatherosclerotic effects in mouse models, reducing atherosclerotic plaque area and inflammation, and improving endothelial function3. These effects are associated with an increase in prostacyclin and NO-dependent endothelial function, inhibition of platelet activation, and reduced systemic inflammation35. NMN also inhibits arterial thrombosis in hypertensive rats, potentially through the production/release of prostacyclin9.
In the context of diabetes, NMN has been shown to protect against endothelial dysfunction and attenuate atherogenesis in animal models5. It has also been observed that pregnancy increases the renal secretion of NMN in patients prescribed metformin, suggesting changes in renal transporter activity during pregnancy8.
NMN serves as a biomarker for renal drug-drug interactions mediated by MATE transporters. Studies have shown that NMN clearance is sensitive to the inhibition of these transporters by various drugs, making it a valuable tool for predicting interactions involving renal cation transporters67.
NMN and its metabolite have been investigated for their protective effects against cellular toxicity. While NMN itself did not improve cell viability in the context of streptozotocin-induced toxicity in a pancreatic cell line, its metabolite N-methyl-2-pyridone-5-carboxamide restored the pool of ATP and NAD+ in treated cells10.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6